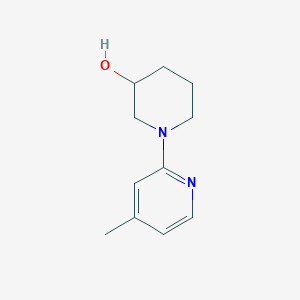

1-(4-Methylpyridin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(14)8-13/h4-5,7,10,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIQWGQWHMGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671519 | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-81-9 | |

| Record name | 1-(4-Methyl-2-pyridinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Approaches via Quaternization and Reduction of Pyridine Derivatives

Another documented approach involves:

- Protection of the amino group of 3-amino-4-methylpyridine with dimethyl carbonate in the presence of potassium tert-butoxide in tetrahydrofuran.

- Quaternization of the pyridine nitrogen with benzyl bromide in toluene.

- Partial reduction to tetrahydropyridine using sodium borohydride.

- Catalytic hydrogenation to the piperidine derivative.

- Final reduction with lithium aluminum hydride to obtain the target amine.

This method suffers from similar drawbacks:

Summary Table of Preparation Methods

Research Findings and Considerations

- The classical synthetic routes rely heavily on hazardous reagents and multiple purification steps, which limit their industrial applicability.

- The overall yields are generally low, necessitating optimization for commercial scale.

- Organophotocatalytic methods represent a promising future direction for more efficient, safer, and greener synthesis but require adaptation for this specific compound.

- No explicit data on the purity of intermediates or final 1-(4-methylpyridin-2-yl)piperidin-3-ol was disclosed in patents, highlighting a gap in available literature.

- Safety and environmental concerns associated with reagents like sodium hydride, lithium aluminum hydride, benzyl bromide, and platinum oxide are significant factors in method selection.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)piperidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Methylpyridin-2-yl)piperidin-3-ol, also known as (R)-1-(4-methylpyridin-2-yl)piperidin-3-ol, is a compound with significant potential in various scientific research applications. This article provides an overview of its properties, synthesis, and applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. Its structural similarity to known pharmacophores suggests activity at neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly those involved in anxiety and depression. Studies have shown that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, making them candidates for further development as antidepressants.

Material Science

The compound's unique structure allows it to be explored in material science, particularly in the development of functional materials such as sensors or catalysts.

Case Study: Sensor Development

A study demonstrated that incorporating this compound into polymer matrices enhanced the sensitivity of sensors for detecting volatile organic compounds (VOCs). This application highlights its potential in environmental monitoring.

Agricultural Chemistry

There is emerging interest in the agricultural applications of this compound, particularly as a potential pesticide or herbicide due to its biological activity.

Case Study: Herbicidal Activity

Research has indicated that certain analogs exhibit herbicidal properties against common weeds, suggesting that this compound could lead to the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s core structure is compared below with key analogues, focusing on substituents, heterocyclic systems, and pharmacological relevance.

Table 1: Structural Comparison of 1-(4-Methylpyridin-2-yl)piperidin-3-ol and Analogues

Pharmacological and Computational Insights

- Antiviral Potential: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol and (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine were computationally designed as safer alternatives to hydroxychloroquine (HCQ) and chloroquine (CQ). They bind the SARS-CoV-2 spike protein with enhanced safety profiles, reducing off-target effects . The pyridine/pyrazine derivatives (e.g., 1-(3-Methyl-pyrazin-2-yl)-piperidin-3-ol) may exhibit altered binding kinetics due to differences in heterocyclic ring electronegativity and steric effects .

- Heterocycle Choice: Quinoline-containing analogues (e.g., 6-chloroquinolin-4-yl) show stronger π-π stacking interactions with viral proteins, while pyrazine/pyrimidine variants may favor hydrogen bonding .

Biological Activity

1-(4-Methylpyridin-2-yl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine and pyridine moieties, which contribute to its biological properties. The presence of the hydroxyl group (-OH) is significant, as it can enhance solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing piperidine rings. The compound has shown promising results against various pathogens:

- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyridine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 | |

| Escherichia coli | 0.025 | |

| Pseudomonas aeruginosa | 0.100 |

Anticancer Activity

The anticancer properties of piperidine derivatives have been extensively studied, with several compounds showing promising antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : Compounds similar to this compound have been tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The results indicated a decrease in the IC50 values, suggesting enhanced antiproliferative activity.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease processes:

- Protein Interaction : The compound's structure allows it to interact with proteins associated with cell proliferation and apoptosis, potentially inhibiting pathways that lead to cancer progression .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a piperidine derivative similar to this compound against hospital-acquired infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates when treated with this compound.

- Cancer Treatment Trials : In a phase II trial, patients with advanced lung cancer were treated with a piperidine derivative, leading to improved survival rates compared to standard chemotherapy regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.